molecular formula C10H6ClF3N2O B11781964 6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11781964
M. Wt: 262.61 g/mol
InChI Key: UHQSEHVRRRWTBN-UHFFFAOYSA-N
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Description

6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a pyrano-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated derivatives .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is unique due to its combination of a chloro group, a trifluoromethyl group, and a pyrano-pyridine structure. This combination imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H6ClF3N2O

Molecular Weight

262.61 g/mol

IUPAC Name

6-chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C10H6ClF3N2O/c11-9-6(3-15)5-1-2-17-4-7(5)8(16-9)10(12,13)14/h1-2,4H2

InChI Key

UHQSEHVRRRWTBN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=C(N=C2C(F)(F)F)Cl)C#N

Origin of Product

United States

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